molecular formula C19H15F3N2O B12881217 N-(2-(Quinolin-4-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 920537-70-8

N-(2-(Quinolin-4-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B12881217
CAS No.: 920537-70-8
M. Wt: 344.3 g/mol
InChI Key: GTJMIIOLLVRUAP-UHFFFAOYSA-N
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Description

N-(2-(Quinolin-4-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 920537-70-8) is a synthetic small molecule with a molecular formula of C19H15F3N2O and a molecular weight of 344.33 g/mol . This compound features a quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . Quinoline derivatives are extensively investigated in drug discovery, particularly for their potential in antiviral and anticancer research . Recent scientific studies highlight the significant interest in quinoline-4-yl derivatives as novel anti-influenza agents. These compounds have demonstrated promising activity by targeting the RNA-dependent RNA polymerase (RdRp) of the influenza virus, specifically by disrupting the protein-protein interaction between the PA and PB1 subunits, a critical mechanism for viral replication . Furthermore, the quinoline core is a key pharmacophore in oncology research. Quinoline-based compounds exhibit cytotoxicity through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of enzymes like topoisomerases . The incorporation of the 2-(trifluoromethyl)benzamide group may influence the compound's binding affinity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use.

Properties

CAS No.

920537-70-8

Molecular Formula

C19H15F3N2O

Molecular Weight

344.3 g/mol

IUPAC Name

N-(2-quinolin-4-ylethyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C19H15F3N2O/c20-19(21,22)16-7-3-1-6-15(16)18(25)24-12-10-13-9-11-23-17-8-4-2-5-14(13)17/h1-9,11H,10,12H2,(H,24,25)

InChI Key

GTJMIIOLLVRUAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CCNC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Acylation of Aminoquinoline Derivatives

A common and effective method to prepare quinoline-based benzamides is the acylation of amino-substituted quinolines with benzoyl derivatives bearing trifluoromethyl groups. This approach typically involves:

  • Starting materials: 2-(quinolin-4-yl)ethylamine or related aminoquinoline derivatives.
  • Acylating agents: 2-(trifluoromethyl)benzoyl chloride or 2-(trifluoromethyl)benzoic acid activated by coupling reagents.
  • Reaction conditions: Low temperature (0 °C) to room temperature, in an aprotic solvent such as dichloromethane (DCM), with a base like triethylamine (Et3N) to scavenge HCl.

Example procedure:

  • Dissolve 2-(quinolin-4-yl)ethylamine and triethylamine in DCM.
  • Add 2-(trifluoromethyl)benzoyl chloride dropwise at 0 °C.
  • Stir at 0 °C for 0.5 h, then warm to room temperature for 2 h.
  • Quench with ice water, extract organic layer, wash with saturated sodium bicarbonate, dry over sodium sulfate.
  • Concentrate and purify by silica gel chromatography.

This method yields the target amide with high purity and good yield, as supported by analogous syntheses of N-(quinolin-8-yl)benzamides with trifluoromethyl substitution.

Suzuki Coupling and Subsequent Functionalization

An alternative route involves constructing the quinoline core functionalized with a vinyl group, followed by Suzuki coupling with trifluoromethyl-substituted boronates, then further elaboration to the amide.

  • Step 1: Synthesis of 4-vinylquinoline via Suzuki coupling of 4-bromoquinoline with sodium vinyl trifluoroborate.
  • Step 2: Functionalization of the vinyl group to an epoxide intermediate.
  • Step 3: Nucleophilic ring opening of the epoxide with 2-(trifluoromethyl)benzamide or amine derivatives to form the desired amide linkage.

This multi-step approach allows stereochemical control and introduction of the trifluoromethyl group at a late stage, as demonstrated in the synthesis of quinolineaminoethanols with trifluoromethyl substituents.

One-Pot Multicomponent Reactions

Recent advances include modular one-pot syntheses involving:

  • Imidoylative Sonogashira coupling of bromoanilines, alkynes, and isocyanides.
  • Acid-mediated cyclization to form 4-aminoquinolines.
  • Subsequent acylation with trifluoromethylbenzoyl derivatives.

This method offers operational simplicity and structural diversity but is more commonly applied to 4-aminoquinoline derivatives rather than ethyl-linked benzamides.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%) Reference
Acylation of 2-(quinolin-4-yl)ethylamine with 2-(trifluoromethyl)benzoyl chloride DCM, Et3N, 0 °C to rt, 2-3 h Slow addition of acyl chloride to control exotherm; base scavenges HCl 70-85%
Suzuki coupling of 4-bromoquinoline with sodium vinyl trifluoroborate Pd catalyst, base, DMF, 80-100 °C High regioselectivity, 94% yield 94%
Epoxidation of vinylquinoline intermediate Sharpless asymmetric dihydroxylation (AD-mix-α or β) Enantioselective, allows stereochemical control Not specified
Nucleophilic ring opening with amines Room temperature, solvent varies Yields corresponding aminoethanol derivatives Moderate to high
One-pot imidoylative Sonogashira coupling Cs2CO3, CuBr, Xantphos, DMF, 90 °C, 16 h Followed by acid treatment and purification 70-80%

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the amide formation and substitution pattern. For trifluoromethyl groups, ^19F NMR shows characteristic signals around -61 ppm.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the trifluoromethylbenzamide quinoline derivative.
  • Melting Point and Purity: Melting points and chromatographic purity are reported to ensure compound integrity.
  • Infrared Spectroscopy: Amide carbonyl stretching around 1650 cm^-1 confirms amide bond formation.

Summary of Preparation Methodology

Method Key Features Advantages Limitations
Direct Acylation of Aminoquinoline with Acyl Chloride Straightforward, mild conditions High yield, simple purification Requires preparation of acyl chloride
Suzuki Coupling + Epoxidation + Ring Opening Allows stereochemical control, modular High regio- and stereoselectivity Multi-step, longer synthesis time
One-Pot Multicomponent Synthesis Operationally simple, diverse derivatives Efficient for 4-aminoquinolines Less common for ethyl-linked benzamides

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The benzamide group participates in acid- or base-catalyzed hydrolysis. For example, the parent compound can be synthesized via a nucleophilic acyl substitution reaction between 2-(trifluoromethyl)benzoyl chloride and 2-(quinolin-4-yl)ethylamine under anhydrous conditions :

General Procedure :

  • 2-(Quinolin-4-yl)ethylamine (1.0 equiv) and Et₃N (1.2 equiv) in CH₂Cl₂ at 0°C.

  • 2-(Trifluoromethyl)benzoyl chloride (1.1 equiv) added dropwise.

  • Reaction stirred at room temperature for 12 hours.

  • Yield: 84–90% after purification.

Hydrolysis Conditions :

  • Acidic (HCl, 2M): Cleaves the amide bond to regenerate the carboxylic acid and amine .

  • Basic (NaOH, 1M): Forms the carboxylate salt .

Substitution Reactions at the Quinoline Ring

The quinoline moiety undergoes electrophilic substitution, particularly at the 3-, 6-, and 8-positions. Key reactions include:

Halogenation

  • Chlorination with POCl₃ yields 3-chloro derivatives .

  • Bromination using POBr₃ produces 6-bromo analogs .

Nitration

  • Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5- and 7-positions .

Oxidation

  • The quinoline ring oxidizes to quinoline N-oxide using mCPBA (meta-chloroperbenzoic acid) :

    Quinoline+mCPBAQuinoline N-oxide+byproducts\text{Quinoline} + \text{mCPBA} \rightarrow \text{Quinoline N-oxide} + \text{byproducts}
  • Trifluoromethyl group remains stable under mild oxidative conditions.

Reduction

  • Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline.

Cross-Coupling Reactions

The ethyl linker enables participation in Sonogashira and Suzuki couplings:

Sonogashira Coupling :

ConditionValue
CatalystPd(OAc)₂/Xantphos (5 mol%)
BaseCs₂CO₃ (2.0 equiv)
SolventDMF
Temperature90°C
Yield70–85%

Thermal Stability

The compound demonstrates stability up to 200°C under inert atmospheres. Degradation pathways above 250°C include:

  • Cleavage of the amide bond.

  • Decomposition of the trifluoromethyl group into CO₂ and HF .

Comparative Reactivity Data

Reaction TypeConditionsKey ProductYield (%)Source
AmidationCH₂Cl₂, Et₃N, 25°C, 12hParent compound84–90
ChlorinationPOCl₃, 110°C, 6h3-Chloroquinoline derivative78
NitrationHNO₃/H₂SO₄, 0°C, 2h5-Nitroquinoline analog65
Sonogashira CouplingPd/Xantphos, DMF, 90°C, 16hAlkyne-functionalized derivative77

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate under acidic conditions .

  • Electrophilic Substitution : Directed by the electron-withdrawing trifluoromethyl group, favoring meta/para positions on the benzamide ring .

Scientific Research Applications

Pharmaceutical Development

  • Anticancer Activity :
    • N-(2-(Quinolin-4-yl)ethyl)-2-(trifluoromethyl)benzamide has shown promise as a lead compound in the development of anticancer agents. Similar quinoline derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may interact with cellular pathways involved in cancer progression.
  • Antimicrobial Properties :
    • Research indicates that quinoline derivatives, including this compound, possess antimicrobial activity against resistant bacterial strains. Studies have demonstrated that compounds with similar structures effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, positioning them as candidates for new antibiotics .
  • Antiviral Activity :
    • The compound's potential as an antiviral agent has been explored, particularly against influenza viruses. Molecular docking studies suggest that it may bind effectively to viral proteins, inhibiting their function and thereby reducing viral replication .

Mechanistic Studies

Molecular docking studies have been pivotal in elucidating the binding affinities of this compound to various biological targets. These studies help predict interaction sites on enzymes or receptors involved in disease pathways, providing insights into its mechanism of action.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A series of quinoline derivatives were synthesized and tested against drug-resistant bacteria. The findings indicated that modifications to the quinoline structure could lead to improved efficacy against Mycobacterium tuberculosis and other resistant strains .
  • Antiviral Efficacy :
    • In a study focusing on influenza virus inhibition, specific derivatives demonstrated substantial antiviral activity with effective concentration values indicating their potential as therapeutic agents .
  • Structure-Activity Relationships (SAR) :
    • Investigations into SAR have revealed that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhances antimicrobial activity, guiding future synthetic efforts towards more potent derivatives .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The quinoline moiety could interact with nucleic acids or proteins, while the trifluoromethyl group might enhance binding affinity or metabolic stability.

Comparison with Similar Compounds

Structural Analogues with Quinoline Moieties

Compound 4r ():

  • Structure: (S)-4-(2-((2-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-hydroxyethyl)amino)ethyl)benzamide.
  • Key Features: Contains a bis(trifluoromethyl)quinoline core and a benzamide group connected via an ethylaminoethanol linker.
  • Synthesis : 39% yield, characterized by NMR and IR.

Comparison: The target compound lacks the hydroxyethylamino linker and bis(trifluoromethyl) substitution, which may reduce steric bulk and alter target interactions. The simpler ethyl linker in the target compound could improve synthetic accessibility .

Quinazoline-Based Benzamide Derivatives ()

A series of N-(2-Trichloromethylquinazolin-4-yl)benzamide derivatives (e.g., compounds 11–16 ) were synthesized with varying substituents (fluoro, chloro, bromo, etc.) on the benzamide ring.

Compound Substituent Yield (%) Melting Point (°C) Characterization
11 2-Fluoro 98 190 $^1$H/$^13$C NMR
12 3-Chloro 82 139 $^1$H/$^13$C NMR
13 2-Chloro 83 171 $^1$H/$^13$C NMR
14 4-Bromo 62 201 $^1$H/$^13$C NMR
15 4-Cyano 95 170 $^1$H/$^13$C NMR
16 4-Methoxy 75 192 $^1$H/$^13$C NMR

Comparison: The target compound’s quinoline core differs from quinazoline, which may influence π-π stacking and hydrogen bonding with biological targets. The trifluoromethyl group in the target compound likely enhances metabolic stability compared to halogen or methoxy substituents .

Therapeutic Benzamides with Heterocyclic Cores

Capmatinib ():

  • Structure: 2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide.
  • Application : c-Met inhibitor approved for NSCLC treatment.
  • Key Feature: Combines quinoline, imidazotriazine, and fluorinated benzamide moieties.

Comparison: Capmatinib’s complex heterocyclic system contrasts with the simpler ethyl-linked quinoline-benzamide scaffold of the target compound. This structural complexity correlates with its high target specificity and clinical efficacy .

Azetidinone-Benzamide Hybrids ():

  • Compound 4: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide.
  • Activity : Potent antimicrobial agent (Gram-positive bacteria and fungi).
  • Compound 17: N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide.

The target compound’s trifluoromethyl group may offer superior pharmacokinetics compared to chlorinated analogs .

Substituent Effects on Benzamide Derivatives

N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide ():

  • Structure : Features a nitro and trifluoromethyl group on the phenyl ring.
  • Molecular Formula : C₁₆H₁₄F₃N₃O₃.
  • Key Feature : The nitro group may enhance electron-withdrawing effects, influencing reactivity and binding.

Substituent positioning (ortho vs. para) may also modulate steric and electronic interactions .

Biological Activity

N-(2-(Quinolin-4-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular mechanisms associated with this compound, focusing on its efficacy against various pathogens and cancer cells.

Synthesis

The synthesis of this compound involves several steps, primarily utilizing amide bond formation techniques. The general synthetic route includes:

  • Formation of Quinoline Derivative : Starting from quinoline, various modifications are made to introduce the ethyl and trifluoromethyl groups.
  • Amidation Reaction : The quinoline derivative is reacted with a suitable acyl chloride or an acid to form the final amide product.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, particularly against influenza viruses. For instance, derivatives similar to this compound demonstrated effective inhibition of the influenza A virus (H1N1). The compound exhibited an effective concentration (EC50) value of approximately 22.94 µM in cytopathic effect assays, indicating moderate antiviral activity .

Antibacterial Activity

The compound's antibacterial properties have been investigated against various strains of bacteria, including Gram-positive and Gram-negative pathogens. In a comparative study, quinoline-based compounds showed promising results against ESKAPEE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.). The minimum inhibitory concentration (MIC) values were notably low for several derivatives .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. It was found to exhibit cytotoxic effects on several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and DU145 (prostate cancer). The IC50 values ranged from 5 to 10 µM across different cell lines, demonstrating significant potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of RNA Polymerase : Docking studies suggest that the compound may inhibit viral RNA polymerase by forming critical interactions with key amino acids in the enzyme's active site .
  • Targeting Kinases : Similar quinoline derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways .

Data Summary

Activity Type Target EC50/MIC/IC50 Values Reference
AntiviralInfluenza A VirusEC50 = 22.94 µM
AntibacterialESKAPEE PathogensMIC ≤ 4 µg/mL
AnticancerA549 Cell LineIC50 = 5–10 µM

Case Studies

  • Antiviral Efficacy : A study conducted on a series of quinoline derivatives demonstrated that modifications significantly affect antiviral potency. The structure-activity relationship (SAR) indicated that electron-withdrawing groups enhance activity against influenza viruses .
  • Antibacterial Testing : In a comparative analysis involving multiple quinoline derivatives, this compound showed superior antibacterial activity against Staphylococcus aureus compared to standard antibiotics .
  • Cancer Cell Line Studies : A multicellular spheroid model was employed to assess the anticancer efficacy of this compound. Results indicated significant cytotoxicity with potential for further development as an anticancer therapeutic agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(Quinolin-4-yl)ethyl)-2-(trifluoromethyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Preparation of the quinoline-4-ethylamine intermediate via nucleophilic substitution or reductive amination of quinoline derivatives.
  • Step 2: Activation of 2-(trifluoromethyl)benzoic acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride).
  • Step 3: Coupling the activated benzoic acid derivative with the quinoline-4-ethylamine under Schotten-Baumann conditions or using coupling reagents like HATU/DIPEA in anhydrous DMF .
    Key considerations include inert atmosphere (N₂/Ar) for moisture-sensitive steps and purification via column chromatography or recrystallization.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential characterization methods include:

  • 1H/13C NMR : To confirm the integration of aromatic protons (quinoline and benzamide rings) and the trifluoromethyl group’s electronic environment.
  • IR Spectroscopy : Identification of amide C=O stretching (~1650–1700 cm⁻¹) and CF3 vibrations (~1150–1250 cm⁻¹).
  • ESI-MS/HRMS : For molecular ion confirmation and isotopic pattern matching due to the trifluoromethyl group.
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities and validates intramolecular interactions .

Advanced: What biochemical targets or pathways are hypothesized for this compound?

Methodological Answer:
While direct data on this compound is limited, structurally similar trifluoromethyl-substituted benzamides target:

  • Acps-PPTase Enzymes : Critical in bacterial fatty acid biosynthesis. Inhibition disrupts cell wall integrity .
  • Quinoline-Binding Proteins : Potential interaction with cytochrome P450 enzymes or DNA gyrase, analogous to fluoroquinolone antibiotics .
    Experimental validation requires enzyme inhibition assays (e.g., fluorescence-based PPTase activity assays) and bacterial growth inhibition studies under varying metabolic conditions .

Advanced: How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetics?

Methodological Answer:
The CF₃ group:

  • Enhances Lipophilicity : Increases membrane permeability, as shown in logP comparisons of CF₃ vs. CH₃ analogs.
  • Metabolic Stability : Resists oxidative degradation (e.g., CYP450-mediated dealkylation), extending half-life in vivo.
  • Electronic Effects : Withdraws electron density, polarizing the benzamide carbonyl and potentially strengthening target binding via dipole interactions .
    Structure-activity relationship (SAR) studies should compare CF₃ with other electron-withdrawing groups (e.g., NO₂, CN) to isolate its contribution.

Advanced: How can researchers address low aqueous solubility during in vitro assays?

Methodological Answer:
Strategies include:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability.
  • Protonation/Deprotonation : Adjust pH to exploit ionizable groups (e.g., quinoline nitrogen, pKa ~4.5–5.5).
  • Amorphous Solid Dispersion : Enhance dissolution rates via spray-drying with polymers like PVP or HPMC .
    Validate solubility using UV-Vis spectroscopy or HPLC with a calibration curve in biologically relevant buffers (e.g., PBS at pH 7.4).

Advanced: How to resolve contradictory bioactivity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., bacterial strain, inoculum size, incubation time).
  • Structural Analog Confusion : Confirm compound identity via LC-MS and compare with databases (e.g., PubChem) to rule out impurities .
  • Off-Target Effects : Use CRISPR-interference models to silence putative targets and assess phenotypic rescue.
    Meta-analysis of dose-response curves (IC50/EC50) across multiple studies can clarify potency trends .

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